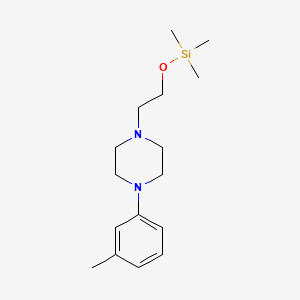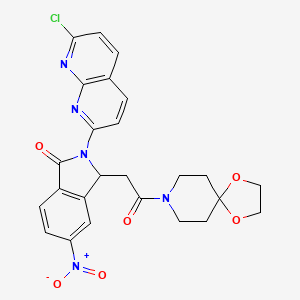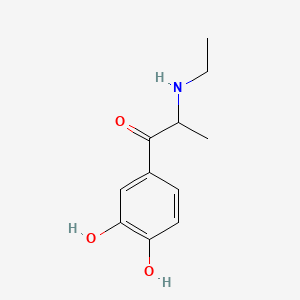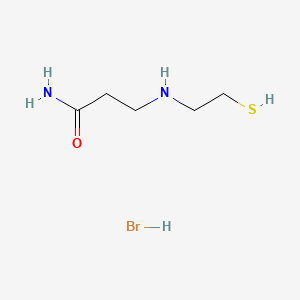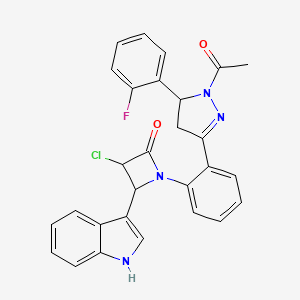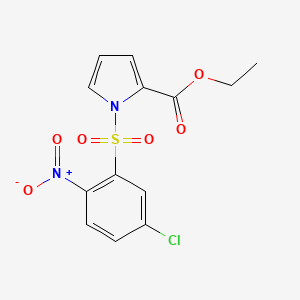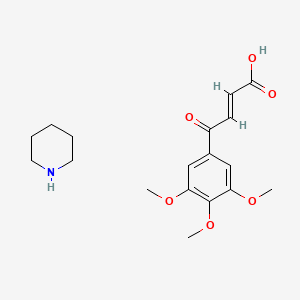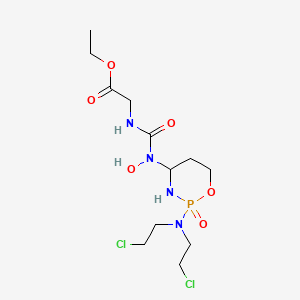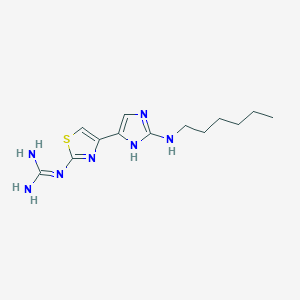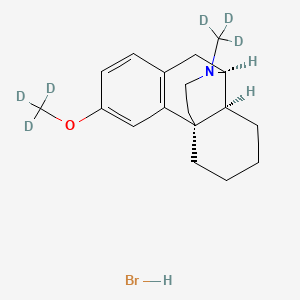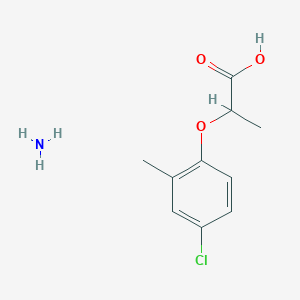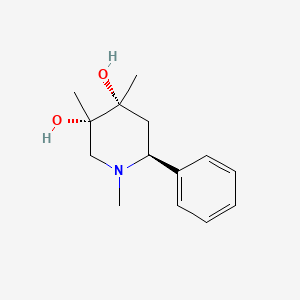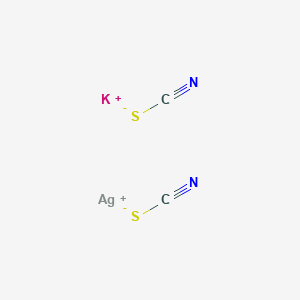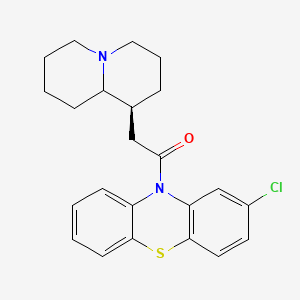![molecular formula C23H15N5O6 B12732319 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 85005-63-6](/img/structure/B12732319.png)
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound known for its vibrant color and applications in various fields. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in the textile industry due to their bright colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields the corresponding amine, while oxidation can lead to the formation of nitro derivatives.
Applications De Recherche Scientifique
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics due to its bright color and stability.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: A precursor in the synthesis of the compound, known for its use in the production of azo dyes.
2,6-Dinitroaniline: Similar in structure and used in the synthesis of various dyes and pigments.
Uniqueness
4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and the ability to undergo various chemical reactions. These characteristics make it highly valuable in both research and industrial applications.
Propriétés
Numéro CAS |
85005-63-6 |
|---|---|
Formule moléculaire |
C23H15N5O6 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H15N5O6/c29-22-18(23(30)24-15-7-2-1-3-8-15)12-14-6-4-5-9-17(14)21(22)26-25-19-11-10-16(27(31)32)13-20(19)28(33)34/h1-13,29H,(H,24,30) |
Clé InChI |
IXVZAOJDLOSZQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


